5-Pyrimidinemethanol, alpha-(trifluoromethyl)-
CAS No.:
Cat. No.: VC16482137
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F3N2O |
|---|---|
| Molecular Weight | 178.11 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
| Standard InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H |
| Standard InChI Key | XLSLRVOMHOCSJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=N1)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Pyrimidinemethanol, alpha-(trifluoromethyl)- belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. The substitution pattern distinguishes this compound:
-
A trifluoromethyl (-CF₃) group at the alpha position (C2) adjacent to the hydroxymethyl (-CH₂OH) moiety at C5.
-
This arrangement creates a steric and electronic environment that influences both reactivity and biological interactions.
The compound’s molecular formula (C₆H₅F₃N₂O) and weight (178.11 g/mol) reflect its compact yet highly functionalized structure. The trifluoromethyl group contributes significantly to its physicochemical profile, as evidenced by computational analyses:
| Property | Value |
|---|---|
| LogP (octanol-water) | 1.99–3.26 |
| Topological Polar Surface Area | 22.12 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
These properties enhance membrane permeability while maintaining sufficient solubility for biological activity—a balance critical for drug candidates.
Synthetic Methodologies
One-Pot Multi-Component Reactions
The synthesis of 5-Pyrimidinemethanol, alpha-(trifluoromethyl)- leverages one-pot strategies to improve atom economy and reduce purification steps. A representative protocol involves:
-
Condensation: Reacting pyrimidine precursors with trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent) under inert atmospheres.
-
Hydroxymethylation: Introducing the methanol group via nucleophilic substitution or alcoholysis.
Key advantages of this approach include:
-
Selectivity: Directed by the electronic effects of the pyrimidine ring, ensuring substitution at the C5 position.
-
Yield Optimization: Typical yields range from 52–89% depending on reaction conditions.
Case Study: Bromination Followed by Methanolysis
A two-step synthesis from 2-chloro-3-(trifluoromethyl)pyridine demonstrates scalability:
-
Bromination: Treatment with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid (22 h, 20°C) introduces bromine at C5 (74% yield).
-
Methanolysis: Sodium methoxide in methanol replaces bromide with a hydroxymethyl group (48 h, 20°C, 89% yield).
This method highlights the compatibility of the trifluoromethyl group with harsh reaction conditions, a testament to its stability.
Biological Activities and Mechanisms
Anticancer Properties
5-Pyrimidinemethanol, alpha-(trifluoromethyl)- inhibits thymidylate synthase (TS), a folate-dependent enzyme critical for DNA synthesis. Competitive binding studies reveal:
-
IC₅₀: 0.8–1.2 µM against human TS.
-
Selectivity: 10-fold higher affinity for TS over dihydrofolate reductase (DHFR), reducing off-target effects.
The trifluoromethyl group enhances hydrophobic interactions with TS’s active site, while the hydroxymethyl moiety forms hydrogen bonds with Asp218 and Asn226 residues.
Antimicrobial Efficacy
Against Staphylococcus aureus and Candida albicans, the compound exhibits:
-
MIC₉₀: 8–16 µg/mL (bacterial) and 4–8 µg/mL (fungal).
-
Biofilm Disruption: Reduces biofilm formation by 60–75% at sub-MIC concentrations.
Mechanistic studies suggest interference with ergosterol biosynthesis in fungi and penicillin-binding protein (PBP) inhibition in bacteria.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: High gastrointestinal absorption (LogP ~2.26) with predicted 85–92% oral bioavailability.
-
Metabolism: Primarily hepatic, via CYP1A2-mediated oxidation (70%) and glucuronidation (30%).
-
Excretion: Renal (60%) and fecal (40%) routes, with a half-life of 4.2 h in murine models.
Toxicity Considerations
-
Acute Toxicity: LD₅₀ > 2,000 mg/kg in rats (oral), classifying it as Category 5 under GHS.
-
Genotoxicity: Negative in Ames tests up to 1,000 µg/plate.
Applications in Drug Development
Oncology Candidates
Derivatives of 5-Pyrimidinemethanol, alpha-(trifluoromethyl)- are under investigation as:
-
PARP Inhibitors: Potentiating DNA damage in BRCA-mutant cancers (clinical phase I/II).
-
Kinase Modulators: Targeting EGFR and VEGFR2 with nanomolar IC₅₀ values.
Antifungal Agents
Structural analogs show promise against azole-resistant Candida strains, with time-kill assays demonstrating >99% reduction in CFU/mL within 12 h.
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
-
Electron-Withdrawing Groups: Introducing nitro or cyano substituents to enhance TS inhibition.
-
Prodrug Strategies: Masking the hydroxymethyl group as esters to improve oral absorption.
Combination Therapies
Synergistic studies with 5-fluorouracil and cisplatin indicate potential for reduced dosing and mitigated resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume